N-BOC-D/L-METHIONINOL
Overview
Description
N-BOC-D/L-METHIONINOL: is an organic compound with the molecular formula C10H21NO3S. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is known for its unique structure, which includes a tert-butyl group, a hydroxy group, and a methylsulfanyl group attached to a butan-2-yl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl [1-hydroxy-4-(methylsulfanyl)butan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with appropriate reagents to introduce the hydroxy and methylsulfanyl groups. One common method involves the use of Boc acid anhydride and ethanol, followed by the addition of a 70% ammonia solution . The reaction mixture is stirred at low temperatures and then brought to room temperature for further reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of palladium-catalyzed cross-coupling reactions with aryl halides and tert-butyl carbamate has been explored for efficient synthesis .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methylsulfanyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted carbamates with different functional groups.
Scientific Research Applications
Chemistry: N-BOC-D/L-METHIONINOL is used in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles . It serves as a building block in organic synthesis and is used in various chemical reactions to introduce specific functional groups.
Biology and Medicine: In biological research, this compound is used as a reference standard for pharmaceutical testing . It is also explored for its potential biological activities and interactions with molecular targets.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and other fine chemicals. Its unique structure makes it valuable for the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of tert-butyl [1-hydroxy-4-(methylsulfanyl)butan-2-yl]carbamate involves its interaction with specific molecular targets. The hydroxy and methylsulfanyl groups play a crucial role in its reactivity and interactions. The compound may act as an inhibitor or activator of certain enzymes or proteins, depending on the context of its use .
Comparison with Similar Compounds
Tert-butyl carbamate: A simpler derivative of carbamic acid with a tert-butyl group.
Tert-butyl (4-ethynylphenyl)carbamate: A derivative with an ethynyl group attached to a phenyl ring.
Tert-butyl (S)-(4-hydroxy-1-(1H-imidazol-4-yl)-3-oxobutan-2-yl)carbamate: A compound with an imidazole ring and hydroxy group.
Uniqueness: N-BOC-D/L-METHIONINOL is unique due to the presence of both hydroxy and methylsulfanyl groups on the butan-2-yl chain. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research purposes.
Properties
IUPAC Name |
tert-butyl N-(1-hydroxy-4-methylsulfanylbutan-2-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO3S/c1-10(2,3)14-9(13)11-8(7-12)5-6-15-4/h8,12H,5-7H2,1-4H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPIBDQMAIDPJBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCSC)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00463414 | |
Record name | tert-Butyl [1-hydroxy-4-(methylsulfanyl)butan-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00463414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92148-47-5 | |
Record name | tert-Butyl [1-hydroxy-4-(methylsulfanyl)butan-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00463414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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